molecular formula C22H22N2O2 B11489566 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No.: B11489566
M. Wt: 346.4 g/mol
InChI Key: LJTVDKLYXVVTDU-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is an organic compound that features a methoxyphenyl group, a pyridinylmethyl group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide typically involves the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 4-methoxybenzaldehyde, undergoes a reaction with a suitable amine to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced to form the methoxyphenylamine.

    Coupling with Pyridinylmethyl Group: The methoxyphenylamine is coupled with 4-(pyridin-4-ylmethyl)benzaldehyde under reductive amination conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(4-hydroxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide.

    Reduction: Formation of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Material Science: The compound is explored for its use in the development of new materials with unique properties.

    Biological Studies: It is used in research to understand its effects on biological systems and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide
  • 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamine
  • 3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanoic acid

Uniqueness

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridinylmethyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C22H22N2O2/c1-26-21-9-4-17(5-10-21)6-11-22(25)24-20-7-2-18(3-8-20)16-19-12-14-23-15-13-19/h2-5,7-10,12-15H,6,11,16H2,1H3,(H,24,25)

InChI Key

LJTVDKLYXVVTDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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